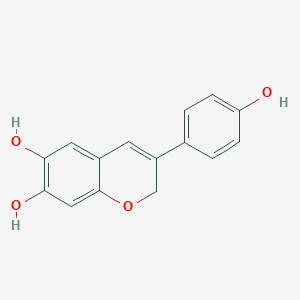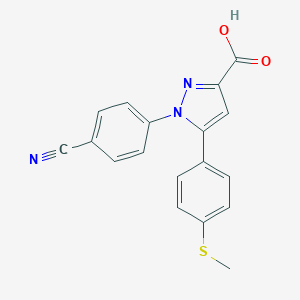
Methyl-3-(4-Hydroxy-3-methoxyphenyl)propanoat
Übersicht
Beschreibung
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is a derivative of ferulic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring, as well as a propanoate ester group .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antioxidant Properties: The compound exhibits antioxidant activity and is studied for its potential health benefits.
Biomarker: It is used as a biomarker for the consumption of certain foods or beverages, such as coffee.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
Molecular Targets and Pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: This compound has a similar structure but with different positions of the hydroxy and methoxy groups.
Methyl ferulate: Another related compound with a similar ester group but different substitution patterns on the aromatic ring.
Uniqueness:
Eigenschaften
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?
A1: The study identified a variety of phenolic compounds in Chenopodium album along with Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)













